molecular formula C12H16ClNO B184518 4-chloro-N-pentan-2-ylbenzamide CAS No. 7461-45-2

4-chloro-N-pentan-2-ylbenzamide

Cat. No. B184518
CAS RN: 7461-45-2
M. Wt: 225.71 g/mol
InChI Key: JQFSPJVRVRSMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-pentan-2-ylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CB13 and is a selective antagonist of the cannabinoid receptor type 2 (CB2).

Mechanism Of Action

CB13 acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and has been shown to play a role in inflammation and immune response. CB13 binds to the CB2 receptor and inhibits its activation, leading to a decrease in inflammation and immune response.

Biochemical And Physiological Effects

CB13 has been shown to have anti-inflammatory effects both in vitro and in vivo. It has also been shown to have analgesic effects in animal models of pain. Additionally, CB13 has been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and apoptosis in neuronal cells.

Advantages And Limitations For Lab Experiments

One advantage of CB13 is its selectivity for the CB2 receptor, which allows for targeted inhibition of inflammation and immune response. However, one limitation of CB13 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CB13. One area of interest is the potential use of CB13 in the treatment of cancer, as it has been shown to inhibit tumor growth. Additionally, further research is needed to determine the optimal dosing and administration of CB13 for therapeutic use. Finally, there is a need for more research on the safety and toxicity of CB13 in humans.

Synthesis Methods

The synthesis of CB13 involves the reaction of 4-chlorobenzoyl chloride with 2-amino-pentane in the presence of a base. The reaction yields 4-chloro-N-pentan-2-ylbenzamide as a white solid. This method has been optimized to produce high yields of CB13 with high purity.

Scientific Research Applications

CB13 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. CB13 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in vitro and in vivo. Additionally, CB13 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

7461-45-2

Product Name

4-chloro-N-pentan-2-ylbenzamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-chloro-N-pentan-2-ylbenzamide

InChI

InChI=1S/C12H16ClNO/c1-3-4-9(2)14-12(15)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

JQFSPJVRVRSMOP-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCCC(C)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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